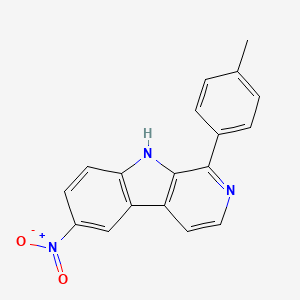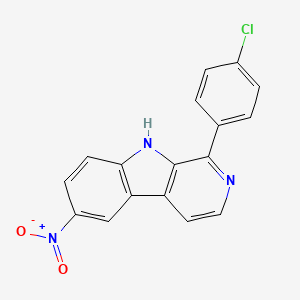
Carbanide;chloropalladium(1+);triphenylphosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"Carbanide;chloropalladium(1+);triphenylphosphane" refers to a class of palladium complexes involving carbanions and triphenylphosphine ligands. These compounds are significant in organometallic chemistry for their roles in catalytic processes, including coupling reactions and the synthesis of complex organic structures.
Synthesis Analysis
The synthesis of related palladium complexes often involves the reaction of palladium sources with carbanions and phosphine ligands under controlled conditions. For instance, chlorocarbonylbis(triphenylphosphine)rhodium, a compound with similarities in ligand structure, is prepared from tris(triphenylphosphine)chlororhodium with carbon dioxide and hydrogen, showcasing the methodology for synthesizing metal complexes with triphenylphosphine ligands (Koinuma, Yoshida, & Hirai, 1975).
Molecular Structure Analysis
The molecular structure of complexes involving carbanions, palladium, and triphenylphosphine ligands is characterized by X-ray crystallography. For example, the structure of carboxymethylpalladium(triphenylphosphine)pyridine reveals a square-planar geometry around the palladium atom, a common feature in palladium complexes (Kai, Yasuoka, & Kasai, 1979).
科学的研究の応用
Palladium Catalysts in Organic Synthesis
Palladium catalysts, often used in combination with ligands such as triphenylphosphane, play a crucial role in facilitating various organic transformations. These include cross-coupling reactions, which are pivotal in constructing carbon-carbon and carbon-heteroatom bonds in the synthesis of complex organic molecules. The literature emphasizes the versatility and efficiency of palladium-catalyzed reactions in organic synthesis, contributing significantly to pharmaceuticals, agrochemicals, and material sciences (Khidre & Abdou, 2016).
Environmental Applications
Palladium-catalyzed processes are also explored for environmental applications, particularly in the degradation of toxic substances and pollutants. The high catalytic activity and selectivity of palladium-based catalysts make them suitable for treating various environmental contaminants, offering pathways to more sustainable and eco-friendly chemical processes. For instance, the degradation and loss of certain carbamates and chlorinated solvents have been studied, highlighting the potential of palladium catalysts in environmental remediation efforts (Smith & Bucher, 2012); (Ruder, 2006).
作用機序
Target of Action
The primary target of the compound Carbanide;chloropalladium(1+);triphenylphosphane is the carbon-carbon double bond in aldehydes or ketones . This compound is used in the Wittig reaction , a chemical reaction of an aldehyde or ketone with a triphenyl phosphonium ylide to give an alkene and triphenylphosphine oxide .
Mode of Action
The mode of action involves the formation of a phosphorus ylide , also known as a phosphorane , which then reacts with an aldehyde or ketone . The reaction between the ylide and the aldehyde or ketone results in the formation of an alkene . This reaction is highly selective, and the location of the double bond in the resulting alkene is absolutely fixed .
Biochemical Pathways
The Wittig reaction, in which Carbanide;chloropalladium(1+);triphenylphosphane plays a crucial role, affects the carbon-carbon bond formation pathway . This pathway is fundamental to organic synthesis, allowing for the construction of complex organic molecules from simpler precursors .
Pharmacokinetics
The efficiency of the wittig reaction and the stability of the resulting alkene product can be influenced by factors such as temperature, solvent, and the presence of other functional groups .
Result of Action
The result of the action of Carbanide;chloropalladium(1+);triphenylphosphane is the formation of a new alkene from an aldehyde or ketone . This transformation is highly valuable in organic synthesis, as it allows for the construction of complex molecules with precise control over the location of the double bond .
Action Environment
The action of Carbanide;chloropalladium(1+);triphenylphosphane is influenced by several environmental factors. The choice of solvent can impact the efficiency of the Wittig reaction . Additionally, the reaction is typically performed under an inert atmosphere to prevent oxidation of the phosphorus ylide . Temperature can also play a role, with higher temperatures often leading to higher reaction rates .
特性
IUPAC Name |
carbanide;chloropalladium(1+);triphenylphosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15P.2CH3.2ClH.2Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;;;/h2*1-15H;2*1H3;2*1H;;/q;;2*-1;;;2*+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSRKBHBQAZAOO-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[CH3-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pd+].Cl[Pd+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H36Cl2P2Pd2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30578424 |
Source


|
| Record name | Chloropalladium(1+) methanide--triphenylphosphane (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30578424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
838.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carbanide;chloropalladium(1+);triphenylphosphane | |
CAS RN |
149869-56-7 |
Source


|
| Record name | Chloropalladium(1+) methanide--triphenylphosphane (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30578424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5-methoxy-1-methylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-(4-methoxyphenyl)ethylideneamino]acetamide](/img/no-structure.png)






